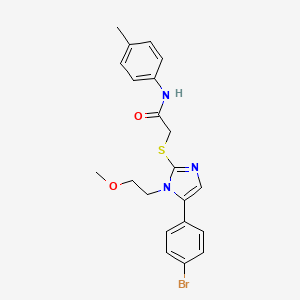

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound is a synthetic imidazole-based acetamide derivative featuring a 4-bromophenyl substituent at the 5-position of the imidazole core, a 2-methoxyethyl group at the 1-position, and a thio-linked acetamide moiety terminating in a p-tolyl group.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O2S/c1-15-3-9-18(10-4-15)24-20(26)14-28-21-23-13-19(25(21)11-12-27-2)16-5-7-17(22)8-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSCLZMIDAYJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings, including pharmacological effects and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C18H22BrN3O2S

- Molecular Weight : 424.36 g/mol

- CAS Number : 1207005-12-6

This compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thioether moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound may also exhibit such properties.

Anticancer Activity

Imidazole derivatives are frequently studied for their anticancer potential. The compound under consideration has been evaluated against human cancer cell lines, including breast cancer (MCF7). Preliminary results from analogous compounds suggest that they can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

-

Antimicrobial Efficacy : A study evaluating similar imidazole derivatives found that certain substitutions enhanced antimicrobial activity significantly. The presence of electron-withdrawing groups was correlated with increased potency against specific bacterial strains.

Compound Activity Type Target Organism IC50 (µM) Compound A Antibacterial E. coli 15 Compound B Antifungal C. albicans 10 -

Anticancer Screening : In a comparative study, compounds structurally similar to this compound were tested on MCF7 cells using the Sulforhodamine B assay. The results indicated a dose-dependent reduction in cell viability.

Compound Cell Line IC50 (µM) Compound C MCF7 20 Compound D MCF7 25

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of similar compounds with target proteins involved in microbial resistance and cancer progression. These studies often reveal that the imidazole ring plays a crucial role in binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with amino acid residues in the active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 4-bromophenyl group in the target compound may enhance receptor binding affinity compared to chlorophenyl (Compound 154) or fluorophenyl (Compound 9) analogs, as bromine’s larger atomic radius and lipophilicity improve hydrophobic interactions . N1 Substituents: The 2-methoxyethyl group at N1 differs from bulkier substituents like 4-methoxyphenyl (Compound 9) or p-tolylamino (). Acetamide Termini: The p-tolyl acetamide in the target compound contrasts with thiazolyl (Compound 9) or pyrimidinyl (Compound 154) termini. Aromatic termini (e.g., p-tolyl) are associated with enhanced π-π stacking in enzyme active sites, as seen in FPR2 agonists .

Core Heterocycle Comparison: Imidazole vs. Oxadiazole/Pyridazinone: Imidazole-based compounds (target, Compound 9) often exhibit broader receptor modulation (e.g., FPR, COX), whereas oxadiazole (Compound 154) and pyridazinone () derivatives show specificity for kinase or dehydrogenase targets .

Compared to the benzothiazole-acetamide derivatives (), the target compound’s imidazole-thio linkage may confer higher metabolic stability due to reduced susceptibility to enzymatic cleavage .

Q & A

Q. How does the compound interact with biological targets at the molecular level?

- Methodology :

- Molecular Dynamics (MD) Simulations : GROMACS simulations reveal hydrogen bonding between the acetamide group and BACE1 Asp228 residue .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, k𝒹 = 0.003 s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.